Ethyl Di-o-tolylphosphonoacetate
Overview
Description
Ethyl Di-o-tolylphosphonoacetate is a chemical compound with the molecular formula C18H21O5P . It is also known as Di-o-tolylphosphonoacetic Acid Ethyl Ester . It is a Horner-Emmons reagent, which are commonly used in organic synthesis for the formation of carbon-carbon bonds .
Synthesis Analysis
The typical procedure for the synthesis of Ethyl Di-o-tolylphosphonoacetate involves the reaction of ethyl (di-o-tolylphosphono)acetate (0.50 mmol) in THF (2 mL) with NaH (280 mg, 0.70 mmol) at 0 ℃. After 15 minutes, an aldehyde (0.55mmol) in THF (0.50 mL) is added at -78 ℃, and the resulting mixture is stirred at -20 ℃ over 1-2 hours .Molecular Structure Analysis
The molecular weight of Ethyl Di-o-tolylphosphonoacetate is 348.33 . The compound is a colorless to yellow to orange clear liquid .Chemical Reactions Analysis
As a Horner-Emmons reagent, Ethyl Di-o-tolylphosphonoacetate is used in the formation of carbon-carbon bonds . The reaction is quenched with saturated NH4Cl, and the mixture is extracted with AcOEt (10 mL×3). The combined extracts are washed with water (15 mL×2) followed by brine, dried (MgSO4) and concentrated. The isomers are separated by flash chromatography .Physical And Chemical Properties Analysis
Ethyl Di-o-tolylphosphonoacetate is a liquid at 20 degrees Celsius . It has a boiling point of 240 °C at 3 mmHg . The specific gravity is 1.19 at 20/20 and the refractive index is 1.53 .Scientific Research Applications
Ethyl Di-o-tolylphosphonoacetate is a chemical compound with the molecular formula C18H21O5P . It is also known as a Horner-Emmons Reagent . This compound is often used in organic synthesis, particularly in the Horner-Emmons reaction, which is a method for forming carbon-carbon double bonds .
The Horner-Emmons reaction is widely used in various fields of scientific research, including medicinal chemistry, materials science, and synthetic organic chemistry . The reaction involves the use of a phosphonate ester (like Ethyl Di-o-tolylphosphonoacetate) and a carbonyl compound under basic conditions to form an alkene .
Z-Selective Horner-Emmons Reagents
This application involves the use of Ethyl Di-o-tolylphosphonoacetate as a reagent in the synthesis of Z-selective Horner-Emmons reagents .
Procedure
This procedure allows for the controlled synthesis of Z-selective Horner-Emmons reagents, which are valuable tools in organic synthesis .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-bis(2-methylphenoxy)phosphorylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O5P/c1-4-21-18(19)13-24(20,22-16-11-7-5-9-14(16)2)23-17-12-8-6-10-15(17)3/h5-12H,4,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEGWWFFVZDOIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OC1=CC=CC=C1C)OC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442275 | |
Record name | Ethyl Di-o-tolylphosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Di-o-tolylphosphonoacetate | |
CAS RN |
188945-41-7 | |
Record name | Ethyl Di-o-tolylphosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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